3-(5-chlorothiophen-2-yl)-1-methyl-1H-pyrazol-5-amine

Medicinal Chemistry Drug Design Physicochemical Profiling

3-(5-Chlorothiophen-2-yl)-1-methyl-1H-pyrazol-5-amine (CAS 1247493-17-9) is a heterocyclic small molecule belonging to the 5-amino-1-methylpyrazole class, characterized by a 5-chlorothiophen-2-yl substituent at the pyrazole 3-position. With a molecular formula C₈H₈ClN₃S and a molecular weight of 213.69 g·mol⁻¹, it presents a compact, fragment-like scaffold featuring one hydrogen bond donor (primary amine), three hydrogen bond acceptors, and a computed XLogP3 of 2.2.

Molecular Formula C8H8ClN3S
Molecular Weight 213.69 g/mol
CAS No. 1247493-17-9
Cat. No. B1491600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(5-chlorothiophen-2-yl)-1-methyl-1H-pyrazol-5-amine
CAS1247493-17-9
Molecular FormulaC8H8ClN3S
Molecular Weight213.69 g/mol
Structural Identifiers
SMILESCN1C(=CC(=N1)C2=CC=C(S2)Cl)N
InChIInChI=1S/C8H8ClN3S/c1-12-8(10)4-5(11-12)6-2-3-7(9)13-6/h2-4H,10H2,1H3
InChIKeyKRWXSQBPIKUSBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(5-Chlorothiophen-2-yl)-1-methyl-1H-pyrazol-5-amine (CAS 1247493-17-9): Procurement-Relevant Identity and Classification for Research Sourcing


3-(5-Chlorothiophen-2-yl)-1-methyl-1H-pyrazol-5-amine (CAS 1247493-17-9) is a heterocyclic small molecule belonging to the 5-amino-1-methylpyrazole class, characterized by a 5-chlorothiophen-2-yl substituent at the pyrazole 3-position [1]. With a molecular formula C₈H₈ClN₃S and a molecular weight of 213.69 g·mol⁻¹, it presents a compact, fragment-like scaffold featuring one hydrogen bond donor (primary amine), three hydrogen bond acceptors, and a computed XLogP3 of 2.2 [1]. This compound is cataloged primarily as a research chemical and versatile synthetic intermediate (Building Block) by multiple reputable vendors, with a typical certified purity of 95% (HPLC) . Its structural architecture—combining an electron-rich 5-aminopyrazole core with a chlorine-tagged thiophene—makes it a candidate scaffold for medicinal chemistry campaigns targeting kinase inhibition, GPCR modulation (including CCR5 antagonism), and sigma receptor binding, although publicly available, head-to-head quantitative pharmacological profiling for this exact compound remains sparse [2].

Why Generic Substitution of 3-(5-Chlorothiophen-2-yl)-1-methyl-1H-pyrazol-5-amine Is Scientifically Unreliable Without Direct Comparative Data


Within the 5-chlorothiophen-2-yl-pyrazole chemical space, minor structural perturbations profoundly alter pharmacological selectivity, metabolic stability, and synthetic tractability [1]. For instance, the presence and position of the N-methyl group on the pyrazole ring directly modulate hydrogen-bonding capacity (1 donor vs. potential tautomeric donors in N–H analogs), lipophilicity (ΔXLogP3 ≥ 0.5), and CYP450 oxidative susceptibility [2]. The lack of an N-methyl substituent on the pyrazole nitrogen (as in CAS 166196-61-8) introduces an additional hydrogen bond donor and raises the topological polar surface area (TPSA), which can reduce passive membrane permeability and alter off-target binding profiles [2]. Conversely, introduction of a C4-methyl group (as in CAS 1249193-67-6) increases steric bulk and further elevates LogP, potentially compromising aqueous solubility. The 5-amino group is critical for key interactions; replacement with a methyl substituent (as in CAS 1025353-98-3) eliminates the primary amine pharmacophore entirely. Therefore, in the absence of compound-specific selectivity, metabolism, and potency data, substituting one analog for another in a biological assay or synthetic pathway carries a high risk of irreproducible or misleading results [3].

Quantitative Differentiation Evidence for 3-(5-Chlorothiophen-2-yl)-1-methyl-1H-pyrazol-5-amine Versus Closest Analogs


N-Methylation Confers Measurable Physicochemical Advantages Over the N–H Analog (CAS 166196-61-8)

The target compound's N1-methyl substitution eliminates one hydrogen bond donor (HBD) relative to the unsubstituted pyrazole analog 3-(5-chlorothiophen-2-yl)-1H-pyrazol-5-amine (CAS 166196-61-8). Computed physicochemical data from PubChem show the target compound has an HBD count of 1 versus 2 for the N–H analog, a TPSA of 72.1 Ų (vs. 81.4 Ų estimated for the N–H analog), and an XLogP3 of 2.2 (vs. approximately 1.5–1.7 estimated for the N–H analog) [1]. These differences are expected to translate into improved passive membrane permeability (by roughly 0.5–1.0 log unit based on established QSAR models linking TPSA and LogP to Caco-2 permeability) and reduced susceptibility to Phase II glucuronidation at the pyrazole nitrogen, although direct experimental permeability data for this specific pair have not been published [2].

Medicinal Chemistry Drug Design Physicochemical Profiling

Commercially Certified Purity Enables Reproducible SAR Studies Relative to Uncharacterized Analogs

Multiple independent vendors supply 3-(5-chlorothiophen-2-yl)-1-methyl-1H-pyrazol-5-amine with a certified minimum purity of 95% (HPLC) . In contrast, several closest analogs—including 3-(5-chlorothiophen-2-yl)-1,4-dimethyl-1H-pyrazol-5-amine (CAS 1249193-67-6) and 3-(5-chlorothiophen-2-yl)-5-methyl-1H-pyrazole (CAS 1025353-98-3)—are primarily available through custom synthesis with no standardized purity certification, introducing uncertainty in biological assay reproducibility . The target compound's commercial availability at defined purity from Biosynth (Cat. XZB49317), Leyan (Cat. 1308596), and CymitQuimica reduces batch-to-batch variability risk, a critical factor for quantitative structure–activity relationship (QSAR) studies and in vitro pharmacological profiling .

Chemical Biology SAR Studies Analytical Chemistry

Preliminary CCR5 Antagonism Annotation Provides a Testable Hypothesis for Immunology and Virology Applications

Preliminary pharmacological screening data, as indexed by Semantic Scholar, indicate that 3-(5-chlorothiophen-2-yl)-1-methyl-1H-pyrazol-5-amine was identified as a candidate CCR5 antagonist with potential utility in treating CCR5-mediated diseases including HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and COPD [1]. While quantitative IC₅₀ or Kᵢ values for this specific compound at the CCR5 receptor have not been publicly disclosed in peer-reviewed literature, pyrazole-containing CCR5 antagonists from structurally related benzylpyrazole series have demonstrated IC₅₀ values in the low nanomolar range (e.g., 1.5–126 nM in CCR5 binding and functional assays), establishing a class-level precedent for potency [2]. The target compound's unique combination of the N-methyl-5-aminopyrazole core and the 5-chlorothiophen-2-yl substituent differentiates it from the extensively studied benzylpyrazole series, offering a distinct chemotype for exploring CCR5 antagonist SAR with potentially divergent selectivity profiles against other chemokine receptors (e.g., CCR2, CXCR4) [3].

Immunology HIV Research GPCR Pharmacology

Absence of C4 Substitution Offers Synthetic Tractability Advantage Over 3-(5-Chlorothiophen-2-yl)-1,4-dimethyl-1H-pyrazol-5-amine (CAS 1249193-67-6)

3-(5-Chlorothiophen-2-yl)-1-methyl-1H-pyrazol-5-amine possesses an unsubstituted C4 position on the pyrazole ring, whereas the 1,4-dimethyl analog (CAS 1249193-67-6) bears a methyl group at C4 [1]. The vacant C4 position is amenable to electrophilic aromatic substitution (e.g., halogenation, nitration, formylation) and cross-coupling reactions (e.g., Suzuki, Sonogashira) following appropriate activation, enabling late-stage diversification into more complex chemotypes [2]. This synthetic versatility is not available with the C4-methyl analog, where the C4 position is blocked. Furthermore, the target compound's molecular weight (213.69 Da) and fragment-like character (Rotatable Bond Count = 1) adhere to the 'Rule of Three' guidelines for fragment-based drug discovery (MW < 300, HBD ≤ 3, HBA ≤ 3, ClogP ≤ 3), making it a suitable starting point for fragment growing or linking strategies [3].

Synthetic Chemistry Late-Stage Functionalization Building Block Utility

Optimal Research and Industrial Application Scenarios for 3-(5-Chlorothiophen-2-yl)-1-methyl-1H-pyrazol-5-amine (CAS 1247493-17-9)


Fragment-Based Drug Discovery (FBDD) Library Design Targeting Kinases or GPCRs

With a molecular weight of 213.69 Da, 1 hydrogen bond donor, 3 hydrogen bond acceptors, and a computed XLogP3 of 2.2, this compound satisfies the 'Rule of Three' criteria for fragment libraries [1]. Its 5-aminopyrazole core is a privileged kinase hinge-binding motif, while the 5-chlorothiophen-2-yl substituent provides a vector for hydrophobic pocket engagement. The unsubstituted C4 position permits late-stage diversification via cross-coupling or electrophilic substitution, enabling fragment growing strategies. Compared to the N–H analog (CAS 166196-61-8), the N-methyl group reduces polar surface area and hydrogen bond donor count, which is expected to improve cell permeability in cellular target engagement assays. Researchers should request analytical certification (HPLC purity ≥ 95%) to ensure reproducible screening results .

CCR5 Antagonist Lead Identification for HIV and Inflammatory Disease Programs

Preliminary pharmacological screening has annotated this compound as a CCR5 antagonist with potential relevance to HIV infection, asthma, rheumatoid arthritis, and autoimmune diseases [2]. Its 5-chlorothiophen-2-yl-pyrazole scaffold represents a distinct chemotype from the extensively characterized benzylpyrazole-piperidine CCR5 antagonist series, offering a potential avenue to overcome cross-resistance or improve selectivity against related chemokine receptors (CCR2, CXCR4). Investigators should independently validate CCR5 binding affinity (radioligand displacement) and functional antagonism (Ca²⁺ flux or β-arrestin recruitment assays) using this compound as a starting scaffold, and benchmark results against clinical-stage CCR5 antagonists such as maraviroc (IC₅₀ ≈ 3–5 nM in antiviral assays) to assess competitive positioning [3].

Synthetic Methodology Development Using a Heterocyclic Building Block with Orthogonal Functional Handles

The compound features three chemically distinct functional handles: a primary aromatic amine (C5–NH₂), an N-methyl group, and a 5-chlorothiophene moiety. The primary amine can undergo diazotization, acylation, or reductive amination; the chlorothiophene ring is amenable to further halogen-metal exchange or cross-coupling; and the vacant C4 position on the pyrazole can be selectively functionalized. This orthogonal reactivity profile makes it a useful substrate for developing and benchmarking new synthetic methodologies, particularly in C–H activation, photoredox catalysis, or multicomponent reaction contexts [4]. Its commercial availability at certified purity (95%) from multiple vendors ensures that method development can proceed without the confounding variable of unknown impurities.

Comparative Metabolic Stability Profiling of N-Methyl vs. N–H Pyrazole Series

The presence of the N1-methyl group on the pyrazole ring of this compound, compared to the unsubstituted N–H analog (CAS 166196-61-8), provides a direct isosteric pair for investigating the impact of N-methylation on metabolic stability. N-Methylation of heterocyclic NH groups is a well-established strategy to block Phase II glucuronidation and reduce CYP450-mediated N-dealkylation [5]. Researchers can procure both compounds and conduct parallel microsomal stability assays (human or rodent liver microsomes) to generate quantitative intrinsic clearance (CL₍ᵢₙₜ₎) data, informing lead optimization decisions in medicinal chemistry programs where pyrazole-containing scaffolds are being advanced.

Quote Request

Request a Quote for 3-(5-chlorothiophen-2-yl)-1-methyl-1H-pyrazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.